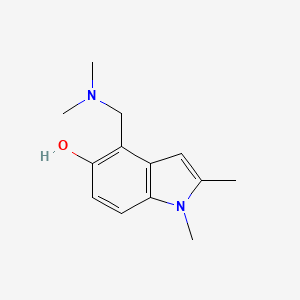

4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a dimethylamino group attached to a methyl group at the 4-position, along with two methyl groups at the 1 and 2 positions, and a hydroxyl group at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the alkylation of 1,2-dimethylindole with formaldehyde and dimethylamine. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the dimethylaminomethyl group.

Another approach involves the use of a Mannich reaction, where 1,2-dimethylindole is reacted with formaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst like hydrochloric acid. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

Reduction: The compound can be reduced to remove the dimethylaminomethyl group, yielding 1,2-dimethylindole.

Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indole-5-one.

Reduction: Formation of 1,2-dimethylindole.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have identified 4-((dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol as part of a new class of compounds aimed at combating multidrug-resistant (MDR) bacterial infections. Specifically, it has been evaluated for its efficacy against Gram-negative bacteria, which are known for their resistance to conventional antibiotics.

Key Findings:

- Mechanism of Action : The compound acts by inhibiting bacterial type II topoisomerases, which are essential for bacterial DNA replication and transcription. This inhibition is crucial for the development of new antibacterial agents targeting resistant strains .

- In Vitro Efficacy : In studies, derivatives of this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.5–1 µg/mL against Escherichia coli and 8–16 µg/mL against Acinetobacter baumannii . Such results indicate its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Pharmacophore Modeling

Pharmacophore modeling is a valuable technique in drug design that helps identify the essential features required for biological activity. The application of this compound in pharmacophore modeling has been explored to optimize its structure for enhanced biological activity.

Insights from Studies:

- 3D Pharmacophore Models : Advanced computational methods have been employed to create three-dimensional pharmacophore models that predict the interaction of this compound with biological targets. These models allow researchers to screen large chemical libraries for potential lead compounds that exhibit similar pharmacological profiles .

- Virtual Screening : The pharmacophore models derived from the compound have been used to conduct virtual screenings against various databases (e.g., NCI2000). This approach has led to the identification of novel compounds with promising biological activities .

Case Studies and Research Findings

Several case studies illustrate the successful application of this compound in drug discovery:

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol involves its interaction with various molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The hydroxyl group at the 5-position can form hydrogen bonds, influencing the compound’s binding affinity to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

4-Dimethylaminopyridine: A nucleophilic catalyst used in esterification and other organic reactions.

4-Dimethylaminophenol: Known for its use in treating hydrogen sulfide toxicity.

1,2-Dimethylindole: A simpler indole derivative without the dimethylaminomethyl group.

Uniqueness

4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol is unique due to the presence of both the dimethylaminomethyl group and the hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol is a complex organic compound characterized by a unique indole structure that includes a dimethylamino group and hydroxyl functionality. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H14N2O, with a molecular weight of approximately 218.295 g/mol. Its structure features a dimethylamino group attached to the methylene carbon adjacent to the indole nitrogen, along with two methyl groups on the indole ring itself, enhancing its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The dimethylamino group enhances binding affinity to specific enzymes, modulating their activity and influencing metabolic processes. For instance, it has been suggested that this compound may act as an inhibitor of carbonic anhydrase I, which plays a crucial role in physiological processes such as respiration and acid-base balance .

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial properties against multidrug-resistant (MDR) Gram-negative bacteria. The compound's structural features may contribute to its effectiveness against resistant strains by targeting bacterial DNA gyrase and topoisomerase IV .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli (wild-type) | 0.5 - 1 |

| Acinetobacter baumannii | 8 - 16 |

| Klebsiella pneumoniae | 4 - 8 |

These results indicate that the compound exhibits potent activity against both wild-type and resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by MDR bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through structure-activity relationship studies. Modifications to the indole framework have shown varying impacts on antibacterial activity:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Enhanced activity against resistant strains |

| Alteration of hydroxyl position | Reduced binding affinity |

These findings underscore the importance of specific structural features in determining the biological efficacy of indole-based compounds .

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Neuroprotective Effects : Preliminary research suggests that this compound may exert neuroprotective effects, potentially offering benefits in neurodegenerative diseases through modulation of signaling pathways involved in neuronal survival .

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

4-[(dimethylamino)methyl]-1,2-dimethylindol-5-ol |

InChI |

InChI=1S/C13H18N2O/c1-9-7-10-11(8-14(2)3)13(16)6-5-12(10)15(9)4/h5-7,16H,8H2,1-4H3 |

InChI Key |

XUUTUARTXYDRFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2CN(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.